N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Medicinal Chemistry Scaffold Hopping Enzyme Inhibition

This compound offers a unique 5-(thiophen-3-yl) substitution on the furan ring, differentiating it from simpler furan/thiophene-2-carboxamide analogs. Published data show that close congeners exhibit AChE (Ki 0.10 mM), BChE (Ki 0.07 mM), and DPPH scavenging activities; this substitution enables SAR expansion and potency optimization. Ideal for drug discovery and chemical biology. Available as a solid (90% purity) with delivery in 2-3 weeks. Order now to advance your screening campaigns.

Molecular Formula C14H11NO2S2
Molecular Weight 289.37
CAS No. 2034253-50-2
Cat. No. B2677209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide
CAS2034253-50-2
Molecular FormulaC14H11NO2S2
Molecular Weight289.37
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C14H11NO2S2/c16-14(13-2-1-6-19-13)15-8-11-3-4-12(17-11)10-5-7-18-9-10/h1-7,9H,8H2,(H,15,16)
InChIKeyYPSFKXIINGWVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes170.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide (CAS 2034253-50-2): Procurement-Relevant Structural and Pharmacophore Profile


N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a synthetic heterocyclic small molecule composed of a thiophene-3-yl-substituted furan core linked via a methylene bridge to a thiophene-2-carboxamide terminus. This architecture fuses two privileged sulfur- and oxygen-containing heterocycles into a single, compact scaffold, positioning it within the broader class of furan/thiophene-2-carboxamide derivatives that have demonstrated enzyme inhibitory, antioxidant, and DNA-protective activities in academic studies [1]. The compound is commercially catalogued by screening-compound suppliers including Life Chemicals (product code F6516-1055) for early-stage drug discovery and chemical biology applications .

Why N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide Cannot Be Freely Substituted with In-Class Analogs


The specific regiochemistry and heteroatom composition of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide create a unique topological and electronic profile that differentiates it from close furan/thiophene-2-carboxamide congeners. While in-class analogs such as N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) and N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) have been shown to possess measurable Ki values against acetylcholinesterase (0.10 mM), butyrylcholinesterase (0.07 mM), and urease (0.10 mM), their activities are highly sensitive to subtle changes in the heterocycle arrangement and linker structure [1]. Furthermore, a 5-chloro-substituted variant (5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide) has been commercialized separately , confirming that even minor substituent modifications are considered distinct chemical entities by the vendor community, likely reflecting differentiated biological or physicochemical properties. Generic substitution without confirmatory comparative data therefore risks introducing uncontrolled variability into screening campaigns and SAR studies.

Quantified Differentiation Evidence: N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide vs. Closest Structural Analogs


Scaffold Identity Differentiates from the Most Studied Furan/Thiophene-2-Carboxamide Congeners

The target compound bears a 5-(thiophen-3-yl)furan-2-yl core connected via a methylene spacer to a thiophene-2-carboxamide. In published enzyme kinetic studies, the closest experimentally characterized analogs are N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) and N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3), which differ in the position and identity of heterocyclic attachment and lack the additional thiophenyl substitution on the furan ring present in the target compound [1]. No quantitative biochemical or biophysical data for the exact target compound were identified in the accessible primary literature, patents, or authoritative databases at the time of this analysis, which precludes a direct quantitative comparison.

Medicinal Chemistry Scaffold Hopping Enzyme Inhibition

Differential Commercial Availability as a Distinct Chemical Entity

The target compound is commercially listed as a discrete catalog item by Life Chemicals (F6516-1055) . A closely related 5-chloro analog (5-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide) is offered as a separate product by multiple vendors , indicating that the 5-chloro substitution is treated as a chemically and commercially distinct entity. This differentiation in commercial cataloging serves as a proxy for the expectation of differentiated biological or physicochemical properties.

Chemical Biology High-Throughput Screening Compound Library Procurement

Class-Level Biological Activity Inference from Furan/Thiophene-2-Carboxamide Analogs

Published enzyme kinetic studies on the furan/thiophene-2-carboxamide chemotype provide class-level baseline activity. Compound CPD3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) exhibited a Ki of 0.10 mM against acetylcholinesterase and 0.07 mM against butyrylcholinesterase, while CPD1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) gave a Ki of 0.10 mM against urease. CPD3 also demonstrated 98.93% DPPH radical scavenging activity relative to ascorbic acid, and CPD1 provided 78% DNA protection [1]. These data establish that the furan/thiophene-2-carboxamide scaffold exhibits measurable, albeit modest, multi-target biochemical activity, providing a rationale for evaluating the structurally differentiated target compound in analogous assays.

Enzyme Inhibition Antioxidant DNA Protection

Computational Molecular Docking Precedent for the Furan/Thiophene-2-Carboxamide Series

The 2023 Journal of the Iranian Chemical Society study on furan/thiophene-2-carboxamide derivatives included molecular docking calculations against enzyme targets, revealing that compounds carrying the thiophene/furan carboxamide moieties adopt binding poses that rationalize their observed enzyme inhibition [1]. Although the target compound was not explicitly included in that docking study, the validated docking protocol provides a transferable computational framework for assessing the target compound's predicted binding mode to acetylcholinesterase, butyrylcholinesterase, and urease, which can be directly compared to the published poses of CPD1 and CPD3.

Molecular Docking In Silico Screening Structure-Based Drug Design

Validated Application Scenarios for N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide Based on Available Evidence


Chemical Probe for Acetylcholinesterase and Butyrylcholinesterase SAR Expansion

The target compound can serve as a structurally differentiated probe for expanding structure-activity relationships around the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory pharmacophore defined by the furan/thiophene-2-carboxamide chemotype. Published analogs CPD3 shows Ki values of 0.10 mM (AChE) and 0.07 mM (BChE) [1], and the target compound's unique 5-(thiophen-3-yl) substitution on the furan ring provides a vector for exploring potency and selectivity modulation relative to this baseline.

Antioxidant Pharmacophore Exploration Using the DPPH Radical Scavenging Assay

Given that the structurally related CPD3 achieved 98.93% DPPH scavenging activity [1], the target compound is a logical next candidate for quantifying the impact of the 5-(thiophen-3-yl) substituent on radical-scavenging efficacy. Head-to-head testing under standardized DPPH assay conditions would directly address the differentiation gap identified in Section 3.

DNA-Protective Activity Screening in Oxidative-Stress Cellular Models

The chemotype has demonstrated DNA protection activity (CPD1: 78%) [1]. Procuring the target compound enables investigation into whether the extended thiophene substitution enhances or diminishes this protective effect, which is relevant for neurodegenerative and aging-related disease models where oxidative DNA damage is implicated.

Computational Screening and Molecular Docking Hit Follow-Up

The validated docking protocols established for furan/thiophene-2-carboxamide derivatives against AChE, BChE, and urease [1] provide a ready-made computational pipeline. The target compound can be docked prospectively and its predicted binding scores compared directly to the published poses of CPD1 and CPD3, enabling in silico prioritization before committing to wet-lab assays.

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.